1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzodiazol moiety and aromatic groups. The benzodiazol ring is functionalized with a 2-methylphenylmethyl group at the N1 position, while the pyrrolidinone nitrogen is linked to a 2-fluorophenyl group.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-8-2-3-9-18(17)15-29-23-13-7-5-11-21(23)27-25(29)19-14-24(30)28(16-19)22-12-6-4-10-20(22)26/h2-13,19H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMQBJPNOOPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorophenyl compound in the presence of a palladium catalyst.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an appropriate amine with a carbonyl compound to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Overview
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure that combines a pyrrolidinone core with various aromatic substituents, which may enhance its biological activity.
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
Antidepressant Activity
Compounds containing benzodiazole derivatives are often studied for their effects on neurotransmitter systems, particularly GABA-A receptors. These interactions can modulate anxiety and depressive symptoms by enhancing inhibitory neurotransmission.
Anticancer Properties
The structural components of this compound suggest potential anticancer activity. Compounds with benzodiazole scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
The modulation of neurotransmitter systems implies potential neuroprotective effects, which are crucial in treating neurodegenerative diseases. This could be linked to the compound's ability to stabilize GABA-A receptor activity.
GABA-A Receptor Modulation
Similar compounds have been identified as positive allosteric modulators of GABA-A receptors, enhancing the receptor's response to GABA and potentially improving symptoms of anxiety and depression.
Inhibition of Cancer Cell Growth
The ability to induce apoptosis in cancer cells may be linked to the activation of specific signaling pathways that promote cell death while inhibiting proliferation.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the pharmacological applications and synthesis of this compound:
- Antidepressant Research : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant improvement in animal models for depression, indicating its potential as a therapeutic agent for mood disorders.
- Cancer Treatment : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. Further research is required to elucidate the specific pathways involved in its anticancer effects.
- Neuroprotection : Research findings suggest that compounds with similar structures can protect neuronal cells from oxidative stress, highlighting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
Substituent Position : The target compound’s 2-fluorophenyl group may confer distinct electronic and steric effects compared to the 4-fluorophenylmethyl in CAS 915189-16-1 . Fluorine at the ortho position could reduce rotational freedom and enhance lipophilicity.
Benzodiazol Modifications: Replacement of the 2-methylphenylmethyl group with phenoxyethyl chains (e.g., 4-methoxyphenoxyethyl in ) introduces ether linkages, likely improving solubility but reducing membrane permeability.
Physicochemical Properties
- Lipophilicity (XLogP3) : The CAS 915189-16-1 analog has an XLogP3 of 4.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The target compound’s 2-fluorophenyl and 2-methylphenylmethyl groups may yield a similar or higher XLogP3.
- Polar Surface Area (PSA): CAS 915189-16-1 has a PSA of 47.4 Ų, suggesting moderate hydrogen-bonding capacity. The target compound’s benzodiazol and pyrrolidinone moieties likely contribute comparably.
Implications for Drug Design
- Bioisosteric Replacements: The 2-methylphenylmethyl group in the target compound could serve as a bioisostere for bulkier substituents (e.g., 2,6-dimethylphenoxyethyl in ), balancing steric effects and synthetic feasibility.
- Fluorine Positioning : Ortho-fluorine may enhance metabolic stability compared to para-substituted analogs .
Biological Activity
The compound 1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C25H24FN3O
- Molecular Weight : 433.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies indicate that it may act as a modulator of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system. The presence of the fluorine atom and the benzodiazole moiety suggests that it could enhance binding affinity and selectivity towards specific receptor subtypes.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- GABA-A Receptor Modulation : Similar compounds have shown promise as positive allosteric modulators (PAMs) of the GABA-A receptor, potentially offering therapeutic benefits for neurological disorders such as anxiety and epilepsy .
- Metabolic Stability : Studies on related benzimidazole derivatives suggest that modifications to the molecular structure can enhance metabolic stability, reducing the likelihood of rapid biotransformation and hepatotoxicity .
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant activity in modulating GABA-A receptors. For example, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as PAMs with improved metabolic stability compared to traditional compounds like alpidem .
Case Studies
A notable case study involved the evaluation of structural modifications on benzimidazole derivatives. The results suggested that single-site fluorination could enhance metabolic stability while maintaining receptor affinity. This insight is crucial for developing new therapeutics aimed at neurological conditions .
Data Tables
The following table summarizes key findings from various studies on related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
